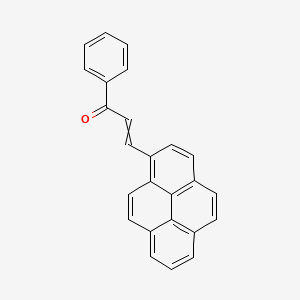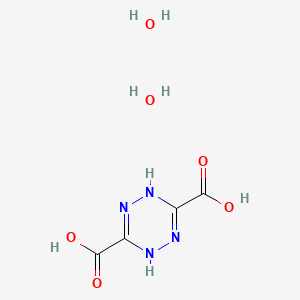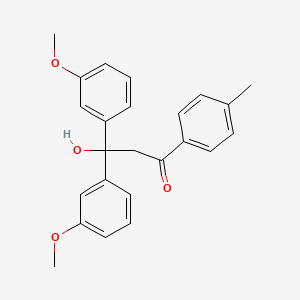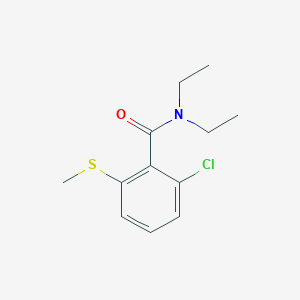![molecular formula C18H16ClN3O B12571632 Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- CAS No. 608515-98-6](/img/structure/B12571632.png)
Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 4-chlorophenyl group and an isoquinolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- typically involves the reaction of 4-chlorophenylethylamine with isoquinoline-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
作用機序
The mechanism of action of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity and used in plant growth regulation.
N,N’-diphenylurea: Exhibits various biological activities and is used in medicinal chemistry.
N-(3-fluorophenyl)-N’-2-thiazolylurea: Studied for its herbicidal and cytokinin-like activities.
Uniqueness
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
特性
CAS番号 |
608515-98-6 |
|---|---|
分子式 |
C18H16ClN3O |
分子量 |
325.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16ClN3O/c19-15-6-4-13(5-7-15)8-11-21-18(23)22-17-3-1-2-14-12-20-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,21,22,23) |
InChIキー |
FMIYWZJLPIUTPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
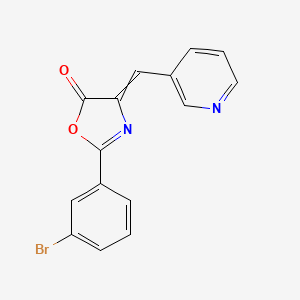
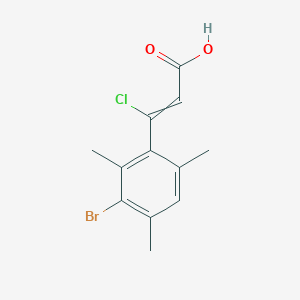
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
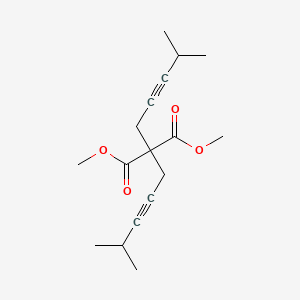
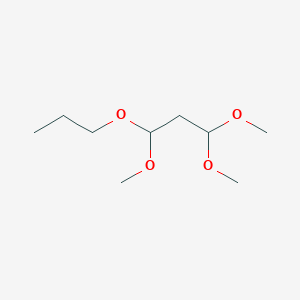
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
